

Topic: Acrylic Acid in Controlled Drug Delivery Systems

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acrylic Acid

Cat. No.: B3427523

[Get Quote](#)

Introduction

Poly(**acrylic acid**) (PAA), also known as carbomer, is a synthetic, biocompatible, and biodegradable polymer that has garnered significant interest in the field of drug delivery.^{[1][2][3]} Its unique properties, including high water content, mucoadhesiveness, and stimuli-responsive behavior, make it an ideal candidate for designing advanced controlled-release systems.^{[2][4]} The presence of carboxylic acid (–COOH) groups along the polymer backbone is fundamental to its functionality, enabling pH sensitivity, adhesion to biological surfaces, and various chemical modifications.^{[1][5]} These attributes allow for the development of drug carriers such as hydrogels, nanoparticles, and microparticles that can protect therapeutic agents and release them at a specific site or in response to a particular trigger.^{[3][6]}

Key Applications

PAA-based polymers are versatile and can be engineered for various drug delivery applications:

- pH-Responsive Oral Drug Delivery: The primary application of PAA is in oral drug delivery systems.^{[7][8]} The carboxylic acid groups remain protonated and uncharged in the highly acidic environment of the stomach (low pH), causing the polymer network to be in a collapsed state, which minimizes premature drug release.^{[6][9]} Upon entering the more alkaline environment of the small intestine (higher pH), these groups deprotonate and become negatively charged.^{[6][10]} The resulting electrostatic repulsion between the polymer chains leads to rapid swelling of the network and subsequent release of the encapsulated

drug.[11] This mechanism effectively protects drugs from degradation in the stomach and ensures their targeted release in the intestine.[12][13]

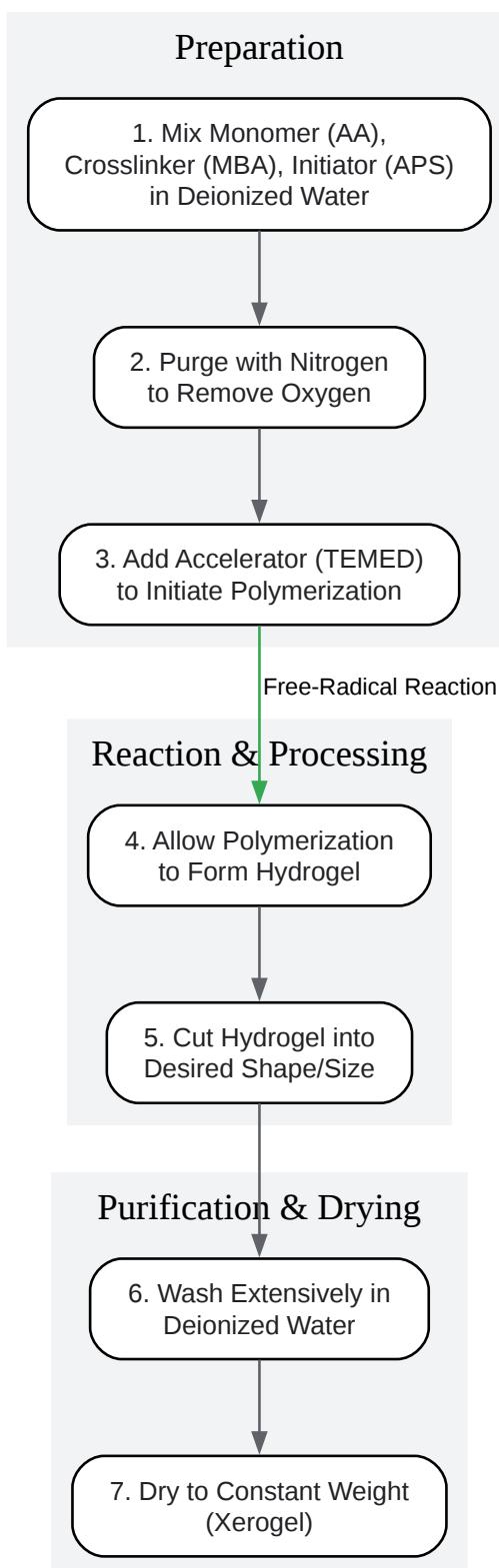
- Mucoadhesive Delivery Systems: The carboxyl groups in PAA can form strong hydrogen bonds with mucin, the glycoprotein component of mucosal tissues.[4][5] This mucoadhesive property allows the drug delivery system to adhere to mucosal surfaces in the gastrointestinal tract, nasal cavity, or eyes, prolonging its residence time at the site of absorption and thereby enhancing the drug's bioavailability.[2][4]
- Stimuli-Responsive Systems: Beyond pH, PAA hydrogels can be designed to respond to other stimuli. For instance, due to their anionic nature, PAA hydrogels can be incorporated into smart drug delivery patches. In such systems, the rate of drug release can be precisely controlled by applying an external electrical voltage.
- Nanoparticulate and Microparticulate Carriers: PAA and its copolymers can be formulated into nanoparticles and microparticles for targeted drug delivery.[1][14] Techniques such as oil-in-oil solvent evaporation or emulsion polymerization are used to create these particles, which can encapsulate drugs and release them in a controlled manner based on environmental pH.[13][15]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis, drug loading, and characterization of PAA-based hydrogel systems.

Protocol 1: Synthesis of Poly(acrylic acid) Hydrogel via Free-Radical Polymerization

This protocol describes a common method for synthesizing PAA hydrogels suitable for drug delivery studies, based on procedures reported in the literature.[12]


Materials:

- **Acrylic Acid (AA)** monomer
- **N,N'-Methylenebisacrylamide (MBA)** as a crosslinking agent

- Ammonium Persulfate (APS) as an initiator
- N,N,N',N'-Tetramethylethylenediamine (TEMED) as an accelerator
- Deionized water
- Nitrogen gas

Procedure:

- In a reaction vessel, dissolve a specific amount of **Acrylic Acid** (monomer) and N,N'-Methylenebisacrylamide (crosslinker) in deionized water.
- Add Ammonium Persulfate (initiator) to the solution and mix until fully dissolved.
- Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.
- While maintaining the nitrogen atmosphere, add a few drops of TEMED (accelerator) to initiate the polymerization reaction.
- Allow the reaction to proceed at room temperature for several hours or until a solid hydrogel is formed.
- Once polymerization is complete, cut the resulting hydrogel into discs or particles of the desired size.
- Immerse the hydrogel pieces in a large volume of deionized water for 48-72 hours, changing the water frequently to wash away any unreacted monomers, crosslinker, initiator, and other impurities.
- Dry the washed hydrogel in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved. Store the dried hydrogel (xerogel) in a desiccator.

[Click to download full resolution via product page](#)

Caption: Workflow for PAA hydrogel synthesis by free-radical polymerization.

Protocol 2: Drug Loading into PAA Hydrogels via Swelling-Diffusion

This protocol details the post-loading of a therapeutic agent into the synthesized PAA hydrogel. [12]

Materials:

- Dried PAA hydrogel
- Therapeutic drug (e.g., Diphenylhydramine hydrochloride, DPH)[12]
- Phosphate buffer solution (or other suitable solvent for the drug)
- UV-Visible Spectrophotometer

Procedure:

- Prepare a stock solution of the drug with a known concentration in the chosen buffer.
- Accurately weigh a piece of the dried hydrogel and immerse it in a specific volume of the drug solution.
- Seal the container and allow the hydrogel to swell at a constant temperature (e.g., room temperature or 37°C) for a sufficient period (e.g., 48 hours) to ensure equilibrium is reached. [12]
- After the swelling period, carefully remove the hydrogel from the solution.
- Measure the concentration of the drug remaining in the solution using a UV-Visible spectrophotometer at the drug's maximum absorbance wavelength (λ_{max}).[12]
- Calculate the amount of drug loaded into the hydrogel using the following formula:
 - Drug Loaded (mg) = (Initial Drug Amount in Solution) - (Final Drug Amount in Solution)
- Calculate the Drug Loading Efficiency (%):

- % Loading = (Amount of Drug Loaded / Initial Amount of Drug) x 100

Protocol 3: Characterization of PAA Drug Delivery Systems

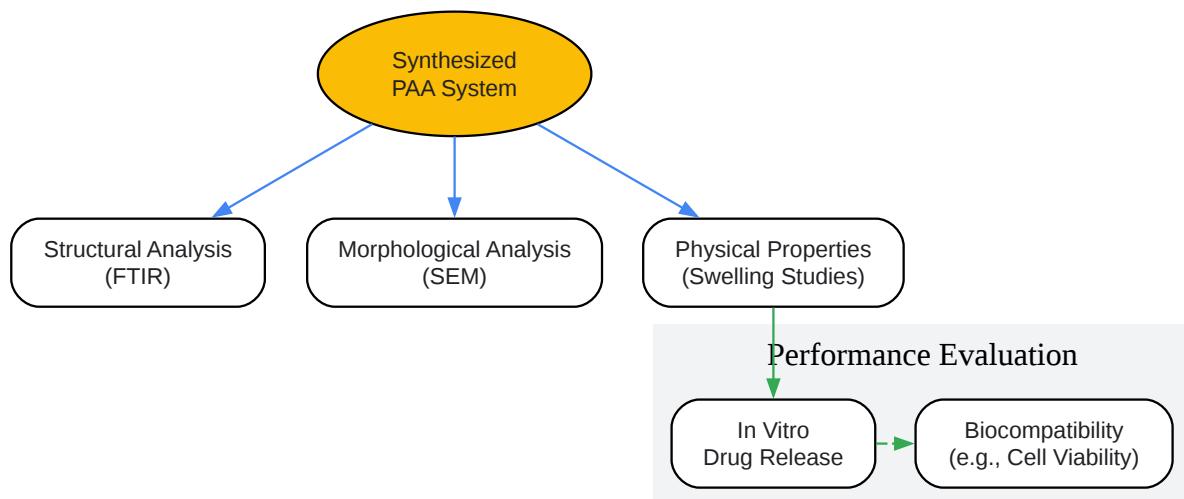
A series of characterization techniques are essential to verify the synthesis and evaluate the performance of the drug delivery system.

A. Fourier-Transform Infrared (FTIR) Spectroscopy

- Purpose: To confirm the polymerization of **acrylic acid** and identify the chemical structure of the hydrogel.
- Method: Obtain FTIR spectra of the **acrylic acid** monomer and the synthesized PAA hydrogel. Successful polymerization is indicated by the disappearance of the characteristic peak for the vinyl C=C bond (around 1637 cm^{-1}) in the hydrogel's spectrum.[12]

B. Scanning Electron Microscopy (SEM)

- Purpose: To visualize the surface morphology and internal porous structure of the hydrogel. [12]
- Method: Freeze-dry a sample of the swollen hydrogel to preserve its structure. Mount the dried sample on an SEM stub and sputter-coat it with a conductive material (e.g., gold). Capture images of the surface and cross-section at various magnifications. The images can reveal information about the pore size, which influences swelling and drug release.[12]


C. Swelling Studies

- Purpose: To evaluate the pH-responsive behavior of the hydrogel.[12][16]
- Method:
 - Immerse pre-weighed dried hydrogel samples (W_d) in buffer solutions of different pH values (e.g., 1.2, 5.5, 7.4).[16]

- At regular time intervals, remove the samples, gently blot the surface with filter paper to remove excess water, and weigh the swollen hydrogel (W_s).
- Continue until the weight becomes constant (equilibrium swelling).
- Calculate the Swelling Ratio (%) using the formula: Swelling Ratio (%) = $\frac{(W_s - W_d)}{W_d} \times 100$.

D. In Vitro Drug Release Studies

- Purpose: To quantify the rate and extent of drug release from the hydrogel in simulated physiological conditions.[\[12\]](#)
- Method:
 - Place a known amount of the drug-loaded hydrogel into a dissolution apparatus containing a specific volume of release medium (e.g., simulated gastric fluid, SGF, pH 1.2, or simulated intestinal fluid, SIF, pH 7.4) maintained at 37°C.[\[12\]](#)
 - At predetermined time points, withdraw a small aliquot of the release medium.
 - Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed medium to maintain a constant volume.
 - Analyze the concentration of the drug in the collected aliquots using a UV-Visible spectrophotometer.[\[12\]](#)
 - Calculate the cumulative percentage of drug released over time.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the characterization of PAA-based systems.

Quantitative Data Presentation

The following tables summarize key quantitative data from various studies on PAA-based drug delivery systems.

Table 1: Drug Release Characteristics from PAA-Based Systems

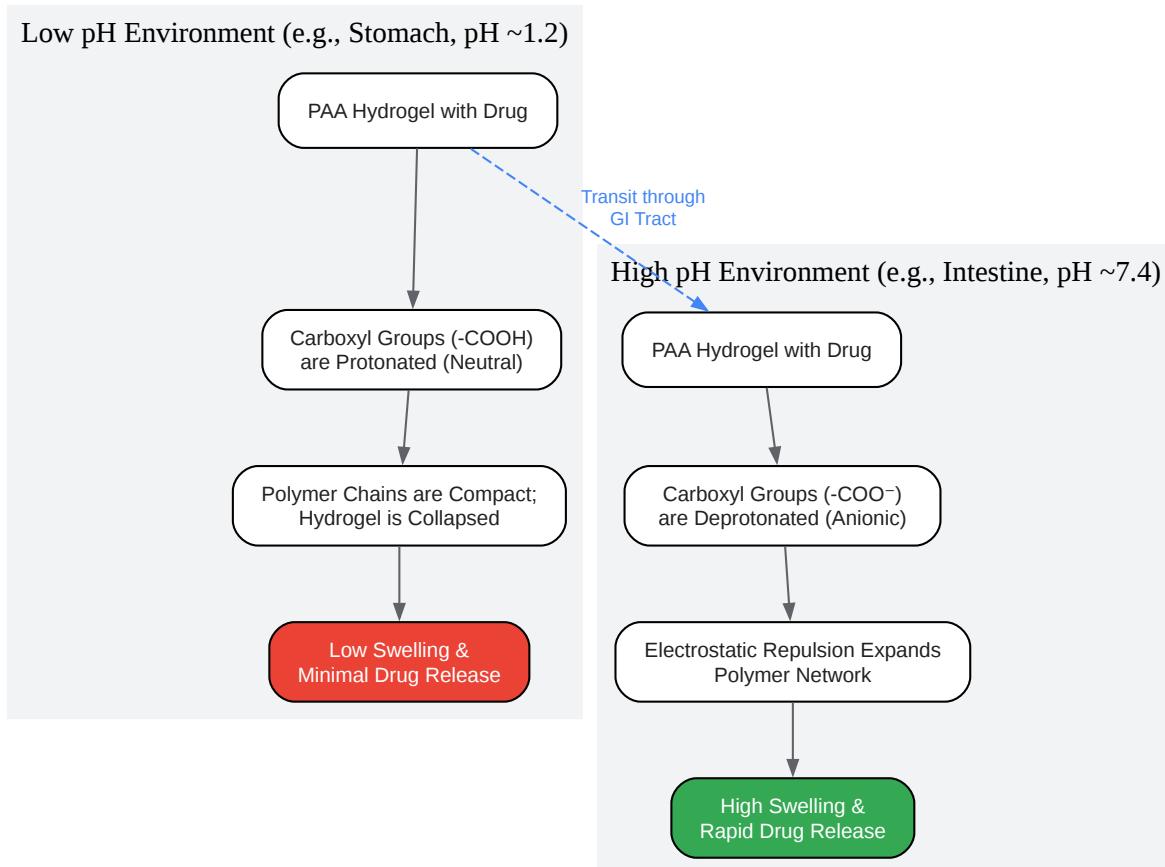
System Type	Model Drug	Release Conditions	Result	Citation
PAA Hydrogel	Diphenylhydramine HCl	pH 1.2 (SGF) vs. pH 7.4 (SIF) for 48 hrs	60% release at pH 1.2; 83% release at pH 7.4	[12]
PAA-Silicone Hydrogel	Not specified	Electrical stimulus applied	53% release at 3V; 88% at 5V; 96% at 7V	[17]
PAA Hydrogel	Metronidazole	Topical application simulation	~50% release in the first 2 hrs, ~10% in the next 10 hrs	[18]
PAA-based Nanocarrier	5-Fluorouracil	pH 5.4 (tumor) vs. pH 7.4 (physiological) for 96 hrs	~110% release at pH 5.4; ~70% release at pH 7.4	[19]

| Eudragit L Microparticles | Prednisolone | In vivo (rats) | Rapid release (Tmax < 1 hr) | [13] |

Table 2: Swelling and Biocompatibility Data

System Type	Parameter	Conditions	Result	Citation
PAA Hydrogel	Swelling Capacity	Varied pH (1-12)	Ranged from 118% to 4536%, with higher swelling in basic media	[12]

| PAA-Silicone Hydrogel | Biocompatibility (CCK-8 Assay) | In vitro cell culture | High cell viability (>95%) confirmed | [17] |


Table 3: Particle Characteristics and Drug Loading

System Type	Parameter	Value	Citation
PAA-MMA Microspheres	Drug (Flurbiprofen) Content	4.53%	[20]
PAA-MMA Microspheres	Zeta Potential	-59.0 mV	[20]
PAA-g-PEG Nanospheres	Particle Diameter	200 nm (at pH 2.0) to 2 μ m (at pH 6.0)	[7]
PAA-g-PEG Nanospheres	Drug (Insulin) Loading	9.33 - 9.54 mg per 140 mg of polymer	[7]
PAA-POSS Nanoparticles	Particle Size	480 ± 192 nm	[21]

| PAA-POSS Nanoparticles | Drug (Doxorubicin) Loading Efficiency | > 75% | [21] |

Mechanism Visualization

The pH-responsive nature of PAA is central to its function in oral drug delivery. The diagram below illustrates this mechanism.

[Click to download full resolution via product page](#)

Caption: pH-responsive swelling and drug release mechanism of PAA hydrogels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Polyacrylic Acid Nanoplatforms: Antimicrobial, Tissue Engineering, and Cancer Theranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyacrylic Acid: A Biocompatible and Biodegradable Polymer for Controlled Drug Delivery | springerprofessional.de [springerprofessional.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pH-Responsive Hydrogels: Recent Advances in Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of acrylic-based copolymers for oral insulin delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive review of the role of acrylic acid derivative polymers in floating drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mddionline.com [mddionline.com]
- 10. Synthesis and Characterization of Acrylamide/Acrylic Acid Co-Polymers and Glutaraldehyde Crosslinked pH-Sensitive Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | pH stimuli-responsive hydrogels from non-cellulosic biopolymers for drug delivery [frontiersin.org]
- 12. njpas.com.ng [njpas.com.ng]
- 13. Fabrication and in vivo evaluation of highly pH-responsive acrylic microparticles for targeted gastrointestinal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biocompatible Poly(acrylic acid-co-methacrylic acid)-Coated Iron Oxide Nanoparticles for Enhanced Adsorption and Antimicrobial Activity of Lasioglossin-III - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scielo.br [scielo.br]
- 17. mdpi.com [mdpi.com]
- 18. Polyacrylic acid polymers hydrogels intended to topical drug delivery: preparation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. researchgate.net [researchgate.net]
- 21. pubs.rsc.org [pubs.rsc.org]

- To cite this document: BenchChem. [Topic: Acrylic Acid in Controlled Drug Delivery Systems]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3427523#acrylic-acid-in-controlled-drug-delivery-systems>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com